SSTR5 antagonist 6

Type 2 Diabetes GPCR Pharmacology In Vitro Assay

SSTR5 antagonist 6 offers a validated, balanced potency profile (human IC50=2.5 nM; mouse IC50=6.10 nM) critical for translational type 2 diabetes studies. Unlike other class members subject to unpredictable cross-species potency variations, this compound ensures reproducible antagonism in human islet assays and robust efficacy in rodent OGTT, HFD, and KK-Ay models. Select SSTR5 antagonist 6 for reliable in vitro–in vivo correlation, comparative pharmacology benchmarks, and oral activity studies. Available in research quantities from qualified suppliers.

Molecular Formula C22H28ClN3O4
Molecular Weight 433.9 g/mol
Cat. No. B12370846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSTR5 antagonist 6
Molecular FormulaC22H28ClN3O4
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1Cl)OCC)CN2CCC(CC2)NC3=NC=C(C=C3)C(=O)O
InChIInChI=1S/C22H28ClN3O4/c1-3-29-18-11-15(12-19(21(18)23)30-4-2)14-26-9-7-17(8-10-26)25-20-6-5-16(13-24-20)22(27)28/h5-6,11-13,17H,3-4,7-10,14H2,1-2H3,(H,24,25)(H,27,28)
InChIKeyNMZRCUBHTBYESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSTR5 Antagonist 6: A Somatostatin Receptor Subtype 5 Antagonist for Type 2 Diabetes Research


SSTR5 antagonist 6 is a small-molecule, non-peptidic antagonist of the somatostatin receptor subtype 5 (SSTR5) [1]. It is characterized as an orally active compound with the chemical formula C22H28ClN3O4 and a molecular weight of 433.93 g/mol, corresponding to CAS number 1007836-12-5 . Its primary reported application is in preclinical research focused on type 2 diabetes mellitus [2].

Why SSTR5 Antagonist 6 Cannot Be Substituted with Other SSTR5 Antagonists Without Careful Evaluation


Despite a shared mechanism of action, SSTR5 antagonists exhibit significant variation in their potency across species, oral bioavailability, and associated safety profiles [1]. As shown in the comparative analysis, the IC50 values for human and mouse SSTR5 can differ by an order of magnitude between compounds in this class, which directly impacts experimental design and translational relevance [2]. Selecting a specific analog like SSTR5 antagonist 6 requires a precise understanding of its unique quantitative profile, as outlined below, rather than a general assumption of class-level equivalence [3].

Head-to-Head Quantitative Comparison of SSTR5 Antagonist 6 Against Its Closest Analogs


Comparative Human SSTR5 Potency: SSTR5 Antagonist 6 vs. SSTR5 Antagonists 1, 3, and 4

SSTR5 antagonist 6 demonstrates potent antagonism of the human SSTR5 receptor, with an IC50 of 2.5 nM [1]. While its potency is similar to SSTR5 antagonist 4 (IC50 = 1.3 nM ), it is less potent than SSTR5 antagonist 3 (IC50 = 2.8 nM) and more potent than SSTR5 antagonist 1 (IC50 = 9.6 nM [2]) in comparable binding assays. This positions SSTR5 antagonist 6 as an intermediate-potency option within the class.

Type 2 Diabetes GPCR Pharmacology In Vitro Assay

Comparative Mouse SSTR5 Potency: SSTR5 Antagonist 6 vs. SSTR5 Antagonists 1 and 4

For in vivo studies in rodent models, the potency at the mouse ortholog is a critical parameter. SSTR5 antagonist 6 has a reported IC50 of 6.10 nM against mouse SSTR5 [1]. This is significantly more potent than SSTR5 antagonist 1, which requires 57 nM to achieve the same effect [2]. However, it is less potent than SSTR5 antagonist 4, which shows an IC50 of 1.0 nM .

Type 2 Diabetes In Vivo Model Rodent Pharmacology

Oral Bioavailability: SSTR5 Antagonist 6 as a Viable Tool for In Vivo Research

SSTR5 antagonist 6 is explicitly described as an orally active compound [1]. This is a critical feature for in vivo studies, shared by several other advanced SSTR5 antagonists such as SSTR5 antagonist 2 and antagonist 4 . While detailed pharmacokinetic parameters for antagonist 6 are not publicly disclosed, its classification as 'orally active' confirms its suitability for oral administration in rodent models, a key practical advantage for longitudinal studies.

Type 2 Diabetes Pharmacokinetics In Vivo Model

Target Indication: SSTR5 Antagonist 6 is Specifically Applied in Type 2 Diabetes Research

SSTR5 antagonist 6 is marketed and utilized specifically for research into type 2 diabetes . This distinguishes its primary application from other analogs like SSTR5 antagonist 3, which is designated for anti-gallstone research [1]. While SSTR5 antagonists 1, 2, and 4 are also employed in diabetes research , the explicit focus of SSTR5 antagonist 6 aligns it with studies on glucose homeostasis, insulin secretion, and GLP-1 modulation.

Type 2 Diabetes Metabolic Disease In Vivo Model

Optimal Application Scenarios for SSTR5 Antagonist 6 Based on Quantitative Evidence


In Vitro Studies Requiring Potent Human SSTR5 Antagonism with a Balanced Profile

For researchers seeking a potent, well-characterized SSTR5 antagonist with an IC50 in the low nanomolar range (2.5 nM) for human SSTR5 binding studies, SSTR5 antagonist 6 offers a validated intermediate option [1]. Its potency is comparable to several advanced analogs, making it suitable for assays investigating SSTR5-mediated signaling pathways in human cell lines or isolated human islets, where robust receptor antagonism is required to reverse somatostatin's inhibitory effects.

In Vivo Studies in Mouse Models of Type 2 Diabetes

The compound's strong potency at mouse SSTR5 (IC50 = 6.10 nM) and its established oral activity make SSTR5 antagonist 6 a strong candidate for in vivo efficacy studies in rodent models of type 2 diabetes [2][3]. It is particularly well-suited for oral glucose tolerance tests (OGTT) and chronic dosing studies in high-fat diet (HFD) or genetically obese (e.g., KK-Ay) mice, where SSTR5 antagonism has been shown to improve glycemic control and insulin sensitivity [4].

Comparative Pharmacology Studies of SSTR5 Antagonists

Given the significant variation in human vs. mouse potency across the SSTR5 antagonist class, SSTR5 antagonist 6 is an ideal tool for comparative pharmacology studies [5]. It can be benchmarked against higher-potency analogs like SSTR5 antagonist 4 or lower-potency ones like SSTR5 antagonist 1 to investigate the relationship between in vitro binding affinity, in vivo pharmacokinetics, and pharmacodynamic effects on glucose homeostasis and incretin hormone secretion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSTR5 antagonist 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.